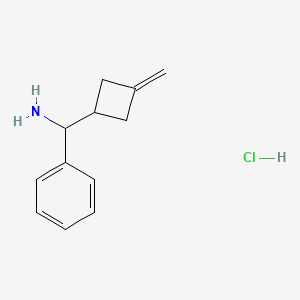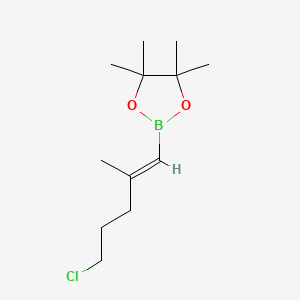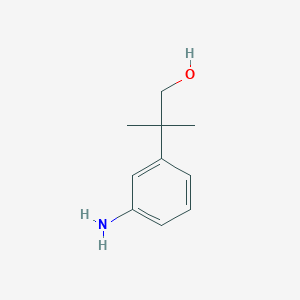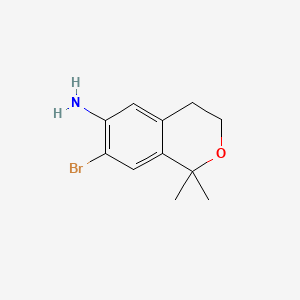
N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is a chemical compound with the molecular formula C8H12F3NO This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, along with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide typically involves the reaction of cyclobutanone with trifluoromethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxamide group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N,N-Dimethyl-4-(trifluoromethyl)benzamide
- N,N-Dimethyl-3-(trifluoromethyl)cyclopropane-1-carboxamide
Uniqueness
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties
Eigenschaften
Molekularformel |
C8H12F3NO |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H12F3NO/c1-12(2)7(13)5-3-6(4-5)8(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
HTGOSJLHRSOCOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CC(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)


![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)

![2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid](/img/structure/B13477031.png)






